Parécoxib sodique

Vue d'ensemble

Description

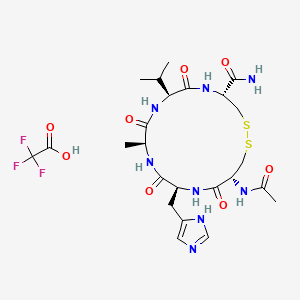

Le parécoxib sodique est un promédicament hydrosoluble et injectable du valdecoxib. Il s'agit d'un inhibiteur sélectif de la cyclooxygénase-2 (COX-2) utilisé pour la prise en charge à court terme de la douleur périopératoire . Il est commercialisé sous le nom de marque Dynastat dans l'Union européenne . Le this compound est particulièrement utile dans les situations où les patients ne peuvent pas prendre de médicaments par voie orale .

Applications De Recherche Scientifique

Parecoxib sodium has a wide range of scientific research applications:

Medicine: It is primarily used for the management of postoperative pain.

Industry: Its injectable form makes it valuable in clinical settings where oral administration is not feasible.

Mécanisme D'action

Target of Action

Parecoxib sodium primarily targets Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostaglandins, which play a key role in the inflammation process.

Mode of Action

Parecoxib sodium is a COX-2 selective inhibitor . It works by inhibiting the COX-2 enzyme, thereby reducing the production of prostaglandins. This results in decreased inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by parecoxib sodium is the prostaglandin synthesis pathway . By inhibiting COX-2, parecoxib sodium reduces the production of prostaglandins, which are key mediators of inflammation and pain.

Pharmacokinetics

Parecoxib sodium is a prodrug that is rapidly converted to its active form, valdecoxib, in the liver . This conversion is primarily mediated by the enzymes CYP3A4 and 2C9 . The half-life of parecoxib is approximately 22 minutes , while the half-life of valdecoxib is around 8 hours . The drug is mainly excreted through the kidneys .

Result of Action

The inhibition of COX-2 by parecoxib sodium leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, making parecoxib sodium effective for the short-term management of perioperative pain .

Action Environment

The action of parecoxib sodium can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors that influence the activity of the CYP3A4 and 2C9 enzymes . Additionally, renal function can impact the drug’s excretion and thus its efficacy .

Analyse Biochimique

Biochemical Properties

Parecoxib sodium interacts with the enzyme cyclooxygenase-2 (COX-2), inhibiting its activity . This inhibition primarily reduces the biosynthesis of prostaglandins, which are key players in the body’s inflammatory response . Parecoxib sodium does not inhibit cyclooxygenase-1 (COX-1), which is involved in many normal physiological processes .

Cellular Effects

Parecoxib sodium, by inhibiting COX-2, can reduce inflammation and pain at the cellular level . It can influence cell function by altering the production of prostaglandins, which play a role in cell signaling pathways and gene expression . The reduction in prostaglandin synthesis can also impact cellular metabolism, particularly in cells involved in the inflammatory response .

Molecular Mechanism

The molecular mechanism of action of parecoxib sodium involves the inhibition of the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . Parecoxib sodium does not bind to or inhibit COX-1, thus avoiding some of the side effects associated with non-selective NSAIDs .

Temporal Effects in Laboratory Settings

In laboratory settings, parecoxib sodium has been shown to have a rapid onset of action, with clinically meaningful analgesia demonstrated within twenty-three to thirty-nine minutes . The effects of parecoxib sodium are more sustained compared to other analgesics like morphine .

Dosage Effects in Animal Models

In animal models, the effects of parecoxib sodium have been shown to vary with dosage . A dose of 5 mg/kg was required to produce analgesic effects in 50% of animals . Higher doses may lead to more pronounced analgesic effects, but could also increase the risk of adverse effects .

Metabolic Pathways

Parecoxib sodium is metabolized primarily via CYP3A4 and 2C9 to valdecoxib and propionic acid . This metabolism occurs in the liver, and the metabolites are then excreted by the kidneys .

Transport and Distribution

As a water-soluble compound, parecoxib sodium can be distributed throughout the body’s tissues via the bloodstream . It is administered intravenously or intramuscularly, allowing it to be rapidly transported to sites of inflammation .

Subcellular Localization

The subcellular localization of parecoxib sodium is not well defined due to its role as a prodrug. Once metabolized to valdecoxib, it acts primarily in the cytoplasm of cells, where it inhibits the COX-2 enzyme .

Méthodes De Préparation

La préparation du parécoxib sodique implique plusieurs étapes de synthèse :

Matière de départ : La synthèse commence avec le 3,4-diphényl-5-méthylisoxazole.

Sulfonation et ammonolyse : La matière de départ subit une sulfonation suivie d'une ammonolyse pour produire le valdecoxib.

Propionylation et salification : Le valdecoxib est ensuite soumis à une propionylation et à une salification pour donner le produit final, le this compound.

En production industrielle, les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement élevé et une pureté élevée. Par exemple, la réaction impliquant le n-butyllithium est réalisée à basse température sous protection d'azote .

Analyse Des Réactions Chimiques

Le parécoxib sodique subit diverses réactions chimiques, notamment :

Oxydation et réduction : En tant que promédicament, le this compound est métabolisé dans le foie en valdecoxib et en acide propionique par des réactions d'oxydation et de réduction.

Réactions de substitution : Le groupe sulfonyle dans le this compound peut participer à des réactions de substitution dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent le n-butyllithium et le tétrahydrofurane. Les principaux produits formés à partir de ces réactions sont le valdecoxib et l'acide propionique .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement l'enzyme COX-2, qui est responsable de la production de prostaglandines qui médient l'inflammation et la douleur . Après administration, le this compound est rapidement converti en valdecoxib, qui inhibe ensuite la synthèse des prostaglandines médiée par la COX-2 . Cette inhibition réduit l'inflammation et procure des effets analgésiques .

Comparaison Avec Des Composés Similaires

Le parécoxib sodique appartient à la même catégorie d'inhibiteurs sélectifs de la COX-2 que le célécoxib (Celebrex) et le rofécoxib (Vioxx) . Comparé à ces composés, le this compound est unique par sa forme injectable, ce qui le rend adapté à la gestion de la douleur périopératoire lorsque l'administration orale n'est pas possible . D'autres composés similaires comprennent l'étoricoxib et le lumaricoxib, qui inhibent également la COX-2 mais diffèrent par leurs profils pharmacocinétiques et leurs voies d'administration .

Références

Propriétés

Numéro CAS |

198470-85-8 |

|---|---|

Formule moléculaire |

C19H18N2NaO4S |

Poids moléculaire |

393.4 g/mol |

Nom IUPAC |

sodium;[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl-propanoylazanide |

InChI |

InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22); |

Clé InChI |

IMBMHWVEMVJSIQ-UHFFFAOYSA-N |

SMILES |

CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+] |

SMILES isomérique |

CC/C(=N\S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C)/[O-].[Na+] |

SMILES canonique |

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na] |

Apparence |

Powder |

Key on ui other cas no. |

198470-85-8 |

Pictogrammes |

Health Hazard |

Synonymes |

Dynastat N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamide N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamine, sodium salt N-(((Me-P)-P)S)P parecoxib parecoxib sodium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)

![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)